1,4-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,4-dione
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Overview
Description
1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE is a complex organic compound that features a piperazine ring substituted with pyrimidinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and pyrimidinyl moieties in its structure suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the chlorination and cyclization condensation reaction with diethanolamine as the initial material . These methods often require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes using readily available raw materials, simplifying reaction steps, and improving overall yields. For example, the preparation of key intermediates like 1-(2-pyrimidinyl)piperazine can be streamlined to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methylene chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE involves its interaction with specific molecular targets and pathways. The piperazine and pyrimidinyl groups allow it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may interact with purinergic receptors involved in platelet aggregation, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: A simpler analogue with similar structural features but lacking the butanedione linkage.
1,4-Bis[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene: Another compound with piperazine and pyrimidinyl groups, but with different substituents and linkages.
Uniqueness
1,4-BIS[4-(2-PYRIMIDINYL)PIPERAZINO]-1,4-BUTANEDIONE is unique due to its specific combination of piperazine and pyrimidinyl groups linked by a butanedione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C20H26N8O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-bis(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C20H26N8O2/c29-17(25-9-13-27(14-10-25)19-21-5-1-6-22-19)3-4-18(30)26-11-15-28(16-12-26)20-23-7-2-8-24-20/h1-2,5-8H,3-4,9-16H2 |
InChI Key |
YVKURUDMULKSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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